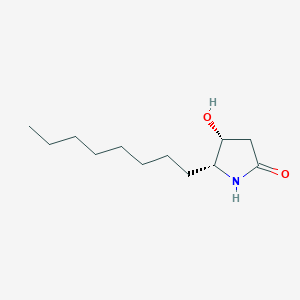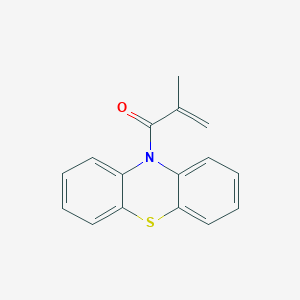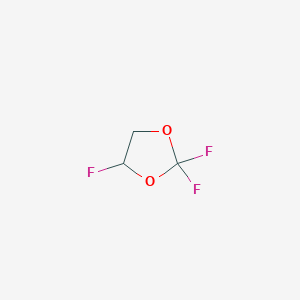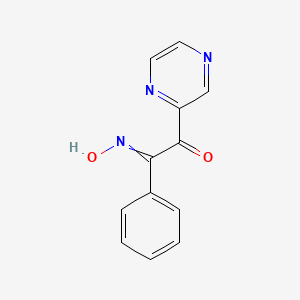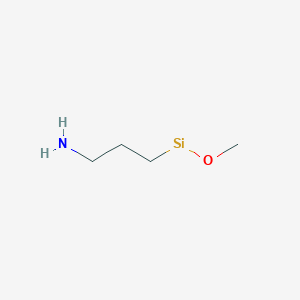
3-Aminopropylmethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.
Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.
Major Products Formed:
Hydrolysis and Condensation: Siloxane networks or films.
Amination: Imines or secondary amines, depending on the electrophile used.
科学研究应用
3-Aminopropylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces of materials such as glass, silica, and metals.
Medicine: Utilized in drug delivery systems and the functionalization of nanoparticles for targeted therapy.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
作用机制
The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .
相似化合物的比较
3-Aminopropyltriethoxysilane: Similar to 3-aminopropylmethoxysilane but with ethoxy groups instead of methoxy groups.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, providing additional reactivity for epoxy-based applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group, making it useful for applications requiring sulfur functionality.
Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .
属性
分子式 |
C4H11NOSi |
|---|---|
分子量 |
117.22 g/mol |
InChI |
InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |
InChI 键 |
GRAKIAFZHSPONK-UHFFFAOYSA-N |
规范 SMILES |
CO[Si]CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
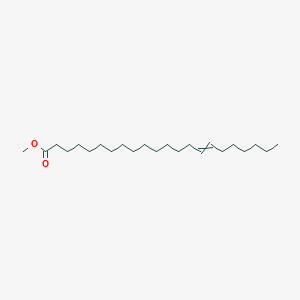
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)

![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)



